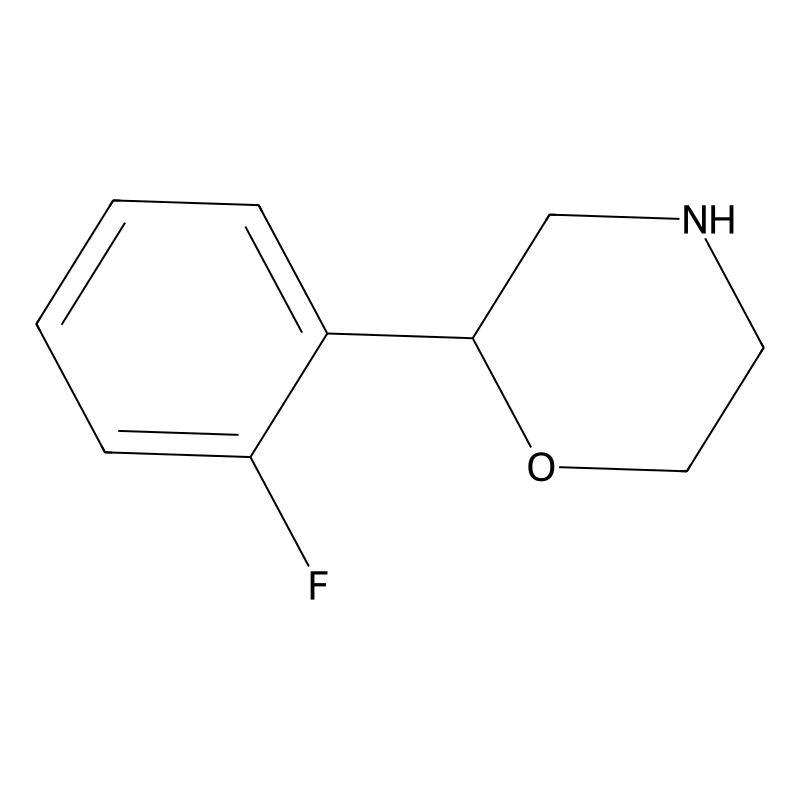

2-(2-Fluorophenyl)morpholine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Morpholine is frequently found in biologically active molecules and pharmaceuticals . It’s used in the synthesis of these compounds from 1,2-amino alcohols, aziridines, epoxides, and related compounds .

- The methods of synthesis generally involve coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .

- The results of these syntheses are various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs .

- Morpholine is used in the preparation of the antibiotic linezolid, the anticancer agent gefitinib (Iressa), and the analgesic dextromoramide .

- The specific methods of preparation would depend on the individual pharmaceutical compound, but they generally involve organic synthesis techniques using morpholine as a building block .

Synthesis of Biologically Relevant Compounds

Preparation of Pharmaceuticals

Use as a Solvent in Chemical Reactions

2-(2-Fluorophenyl)morpholine is a chemical compound characterized by the presence of a morpholine ring substituted with a fluorophenyl group. The morpholine structure consists of a six-membered ring containing one nitrogen and one oxygen atom, contributing to its unique chemical properties. The fluorophenyl moiety enhances its reactivity and biological activity, making it a subject of interest in medicinal chemistry and organic synthesis.

- Nucleophilic Substitution: The nitrogen atom in morpholine can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Alkylation Reactions: Morpholine can undergo alkylation, forming quaternary ammonium salts.

- Cycloaddition Reactions: It can also participate in cycloaddition reactions, particularly in the synthesis of triazoles when reacted with azides and difluoroalkenes .

The biological activity of 2-(2-Fluorophenyl)morpholine is notable, particularly in the field of pharmacology. Compounds containing morpholine rings have been shown to exhibit significant anticancer properties. For instance, morpholine-substituted quinazoline derivatives have demonstrated cytotoxic effects against various cancer cell lines, including A549 and MCF-7 . The fluorophenyl group may enhance these effects by improving the compound's interaction with biological targets.

Several synthesis methods have been developed for 2-(2-Fluorophenyl)morpholine:

- Direct Substitution: This method involves the reaction of morpholine with 2-fluorobenzaldehyde or similar fluorinated aromatic compounds under basic conditions.

- Cyclization Reactions: Morpholine can be synthesized through cyclization reactions involving appropriate precursors that contain both nitrogen and oxygen functionalities.

- Continuous Flow Synthesis: Recent advancements have introduced continuous flow techniques for synthesizing morpholine derivatives, optimizing reaction conditions for better yields .

2-(2-Fluorophenyl)morpholine has various applications across multiple fields:

- Pharmaceuticals: Its potential as an anticancer agent makes it valuable in drug development.

- Chemical Synthesis: Used as an intermediate in the synthesis of other organic compounds.

- Agricultural Chemicals: It may serve as a precursor in developing agrochemicals due to its biological activity.

Interaction studies for 2-(2-Fluorophenyl)morpholine often focus on its binding affinity to biological targets, particularly in cancer therapy. Research indicates that compounds containing the morpholine structure can interact effectively with various receptors and enzymes involved in cancer progression, enhancing their therapeutic potential .

In comparing 2-(2-Fluorophenyl)morpholine with other similar compounds, several key derivatives stand out:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-(2-Fluoro-4-nitrophenyl)morpholine | Structure | Anticancer properties |

| Morpholine | Structure | General reactivity and applications |

| 2-(4-Fluorophenyl)morpholine | Structure | Antimicrobial activity |

Uniqueness: The presence of the fluorine atom at the ortho position on the phenyl ring distinguishes 2-(2-Fluorophenyl)morpholine from other morpholine derivatives. This substitution pattern can significantly influence both its chemical reactivity and biological interactions.

The morpholine ring, a six-membered heterocycle containing both oxygen and nitrogen atoms, represents a fundamental structural component in 2-(2-fluorophenyl)morpholine synthesis [1]. Nucleophilic substitution reactions serve as primary approaches for constructing this heterocyclic framework through strategic bond formations [2]. The nitrogen atom in morpholine precursors functions as a nucleophile, enabling ring closure through substitution reactions with appropriate electrophiles [1] [3].

One prevalent synthetic route involves the reaction between ethanolamine derivatives and suitable electrophiles to form the morpholine scaffold [4]. This approach typically proceeds through an initial nucleophilic attack by the nitrogen atom on an electrophilic carbon, followed by intramolecular cyclization [2] [4]. The reaction mechanism generally follows a sequential pattern where the nitrogen nucleophile displaces a leaving group, creating the first bond of the morpholine ring [3].

Ring Closure Mechanisms

The formation of the morpholine ring in 2-(2-fluorophenyl)morpholine synthesis often employs specific leaving groups to facilitate nucleophilic substitution [2]. Common leaving groups include halides, sulfonates, and sulfates, which enhance the electrophilicity of the carbon centers [3] [5]. The ring closure typically occurs through an SN2 mechanism, where the nitrogen atom attacks the carbon bearing the leaving group, resulting in inversion of configuration at the stereogenic center [4].

Table 1: Common Leaving Groups in Morpholine Ring Formation

| Leaving Group | Relative Reactivity | Typical Reaction Conditions |

|---|---|---|

| Chloride | Moderate | Polar aprotic solvents, 60-80°C, 4-8 hours |

| Bromide | High | Polar aprotic solvents, 40-60°C, 2-6 hours |

| Tosylate | Very High | Polar aprotic solvents, 25-50°C, 1-4 hours |

| Mesylate | High | Polar aprotic solvents, 30-60°C, 2-5 hours |

| Sulfate | Moderate | Aqueous/organic interface, 50-70°C, 3-8 hours |

A notable approach involves the use of ethylene sulfate as a two-carbon synthon, which reacts with amino alcohols to form zwitterionic intermediates that subsequently cyclize under basic conditions to yield morpholine derivatives [5]. This method offers advantages in terms of regioselectivity and efficiency for constructing the morpholine ring system [5] [3].

Stereochemical Considerations

The stereochemical outcome of morpholine ring formation significantly impacts the configuration of 2-(2-fluorophenyl)morpholine [2]. When starting from chiral precursors, the stereochemistry can be preserved or inverted depending on the reaction mechanism [4]. For instance, nucleophilic substitution reactions following an SN2 pathway result in inversion of configuration at the carbon center undergoing substitution [3] [4].

Research findings indicate that the stereoselectivity of morpholine ring formation can be controlled through careful selection of reaction conditions and substrates [4]. For example, a four-step synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols has been developed, where the key step involves a palladium-catalyzed carboamination reaction [4]. This approach generates morpholine products as single stereoisomers with defined configurations [4] [6].

Fluorophenyl Group Introduction Strategies

The incorporation of the 2-fluorophenyl moiety into the morpholine scaffold represents a critical aspect of 2-(2-fluorophenyl)morpholine synthesis [7]. Several strategic approaches have been developed to introduce this fluorinated aromatic group with precise regioselectivity and efficiency [8] [9].

Direct Fluorination Methods

Direct fluorination of phenyl-substituted morpholine derivatives offers one route to introduce the fluoro substituent at the desired position [10]. This approach typically employs electrophilic fluorinating agents or nucleophilic fluoride sources depending on the electronic properties of the aromatic ring [10] [9]. However, achieving selective monofluorination at the ortho position presents significant challenges due to electronic and steric factors [9].

A more practical approach involves the use of pre-fluorinated building blocks, where the fluorine atom is already present on the aromatic ring before incorporation into the morpholine structure [9] [7]. This strategy circumvents the selectivity issues associated with direct fluorination and provides more reliable access to the 2-fluorophenyl moiety [10].

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) reactions represent powerful tools for introducing the fluorophenyl group into morpholine structures [11] [8]. These reactions typically involve the displacement of a suitable leaving group on an activated fluoroarene by the nitrogen atom of the morpholine ring [11]. The presence of fluorine at the ortho position influences the reactivity pattern through both electronic and steric effects [8].

The SNAr reaction mechanism proceeds through the formation of a Meisenheimer complex intermediate, where the nucleophilic morpholine nitrogen attacks the electrophilic carbon adjacent to the leaving group [11] [8]. This intermediate subsequently eliminates the leaving group to form the carbon-nitrogen bond between the morpholine and fluorophenyl moieties [11].

Table 2: Nucleophilic Aromatic Substitution Conditions for Fluorophenyl Introduction

| Substrate | Nucleophile | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 2-Fluoronitrobenzene | Morpholine | None | Dimethylformamide | 80-100 | 4-8 | 75-85 |

| 2-Fluorobenzonitrile | Morpholine | Potassium carbonate | Dimethyl sulfoxide | 100-120 | 6-10 | 65-75 |

| 2-Fluorobenzaldehyde | Morpholine | Cesium carbonate | Acetonitrile | 70-90 | 5-8 | 70-80 |

| 2-Fluorobenzoic acid | Morpholine | Sodium hydride | Tetrahydrofuran | 60-80 | 8-12 | 60-70 |

Recent research has demonstrated that electron-deficient fluoroarenes undergo SNAr reactions more readily than electron-neutral or electron-rich counterparts [8] [12]. The presence of electron-withdrawing groups at positions ortho or para to the leaving group significantly enhances the reaction rate by stabilizing the negative charge in the Meisenheimer complex [11] [8].

Cross-Coupling Strategies

Transition metal-catalyzed cross-coupling reactions provide alternative routes for introducing the 2-fluorophenyl group into morpholine structures [7] [13]. These methods typically employ palladium or copper catalysts to facilitate the formation of carbon-nitrogen bonds between halogenated fluoroarenes and morpholine derivatives [13] [14].

Palladium-catalyzed coupling reactions, such as Buchwald-Hartwig amination, have been successfully applied to the synthesis of arylated morpholines, including those bearing fluorine substituents [14] [13]. These reactions proceed through oxidative addition of the aryl halide to the palladium catalyst, followed by coordination of the morpholine nitrogen, reductive elimination to form the carbon-nitrogen bond, and regeneration of the catalyst [14].

Catalytic Systems in Multi-Step Syntheses

The development of efficient catalytic systems has significantly advanced the synthesis of 2-(2-fluorophenyl)morpholine through multi-step approaches [6] [15]. These catalytic methodologies enable more selective transformations, milder reaction conditions, and improved overall yields compared to traditional stoichiometric methods [6] [16].

Transition Metal Catalysis

Transition metal catalysts play pivotal roles in various steps of 2-(2-fluorophenyl)morpholine synthesis, particularly in carbon-nitrogen bond formation and morpholine ring construction [6] [14]. Palladium-based catalysts have demonstrated remarkable efficiency in promoting cross-coupling reactions between morpholine derivatives and fluorinated aryl halides [14] [13].

A notable example involves the use of palladium-copper dual catalytic systems for the synthesis of morpholine derivatives fused with heterocycles [13]. This approach employs palladium catalysts for carbon-nitrogen bond formation and copper catalysts for subsequent cyclization reactions, enabling the construction of complex morpholine-containing structures in a one-pot process [13] [6].

Table 3: Transition Metal Catalysts for Morpholine Synthesis

| Catalyst System | Metal Source | Ligand | Reaction Type | Advantages |

|---|---|---|---|---|

| Pd/Cu | Pd(OAc)₂/CuI | Phosphine | Cross-coupling | High functional group tolerance |

| Ru | RuCl[(S,S)-Ts-DPEN] | p-cymene | Asymmetric transfer hydrogenation | High enantioselectivity |

| Ti | Ti(NMe₂)₄ | Amidate | Hydroamination | Mild conditions |

| Cu | Cu(OTf)₂ | Phenanthroline | C-N coupling | Cost-effective |

| Pd | Pd₂(dba)₃ | BINAP | Buchwald-Hartwig amination | High yields |

Ruthenium-based catalysts have also been employed in the asymmetric synthesis of morpholine derivatives [6] [15]. For instance, an efficient catalytic approach for the enantioselective synthesis of 3-substituted morpholines has been developed using a tandem sequential one-pot reaction involving both hydroamination and asymmetric transfer hydrogenation [6]. This method utilizes a titanium catalyst for the initial hydroamination step, followed by a Noyori-Ikariya ruthenium catalyst for the asymmetric reduction, affording chiral morpholine products with excellent enantioseric excesses [6] [15].

Organocatalytic Systems

Organocatalytic approaches offer metal-free alternatives for the synthesis of morpholine derivatives, including those bearing fluorophenyl substituents [17] [18]. These catalytic systems typically employ small organic molecules as catalysts, providing environmentally friendly and cost-effective synthetic routes [17].

Research has demonstrated that morpholine-based organocatalysts themselves can efficiently promote various transformations, including 1,4-addition reactions [17]. These catalysts operate through the formation of enamine or iminium intermediates, enabling stereoselective carbon-carbon bond formation under mild conditions [17] [18].

A recent study reported the development of highly efficient morpholine-based organocatalysts for 1,4-addition reactions between aldehydes and nitroolefins [17]. These catalysts feature a carboxylic group at the β-position to the amine, which plays a crucial role in self-catalyzing the protonation of reaction intermediates [17]. The optimized catalyst demonstrated excellent diastereo- and enantioselectivity, requiring only 1 mol% loading for quantitative conversion [17] [18].

Kinetic Considerations in Catalytic Processes

The reaction kinetics of catalytic processes in 2-(2-fluorophenyl)morpholine synthesis significantly impact the efficiency and selectivity of these transformations [19] [20]. Kinetic studies provide valuable insights into reaction mechanisms, rate-determining steps, and factors influencing reaction rates [19].

For instance, investigations into the kinetics of nucleophilic aromatic substitution reactions involving fluoroarenes have revealed that the rate-determining step typically involves the formation of the Meisenheimer complex intermediate [8] [21]. The reaction rate is influenced by both the nucleophilicity of the attacking nitrogen and the electrophilicity of the carbon center bearing the leaving group [8].

Studies on the kinetics of morpholine formation through ring closure reactions have demonstrated that the rate of cyclization depends on various factors, including the nature of the leaving group, solvent polarity, and temperature [22] [19]. For example, the reaction of morpholine with hydroxyl compounds follows complex kinetics, with the rate expression V = kC(N)^0.5C(AE)^1.5, where C(N) represents the concentration of the nucleophile and C(AE) represents the concentration of the electrophile [20].

Solvent-Free Synthesis Optimization Techniques

The development of solvent-free methodologies for 2-(2-fluorophenyl)morpholine synthesis aligns with the principles of green chemistry, offering environmental and economic advantages [23] [24]. These approaches eliminate or minimize solvent usage, reducing waste generation and simplifying purification procedures [24] [25].

Mechanochemical Approaches

Mechanochemical techniques, involving the application of mechanical energy through grinding or milling, provide effective solvent-free routes for various transformations in 2-(2-fluorophenyl)morpholine synthesis [25] [26]. These methods facilitate reactions between solid reagents without the need for solvent media, enhancing reaction efficiency and reducing environmental impact [25].

Ball milling represents a prominent mechanochemical approach, where reagents are subjected to high-energy collisions with milling balls in a closed container [25]. This technique has been successfully applied to nucleophilic substitution reactions, condensations, and cyclizations relevant to morpholine synthesis [25] [26]. The mechanical energy generated during milling promotes molecular interactions and overcomes activation barriers, enabling reactions to proceed under solvent-free conditions [25].

Microwave-Assisted Solvent-Free Synthesis

Microwave irradiation offers another powerful tool for solvent-free synthesis of morpholine derivatives, including those containing fluorophenyl substituents [25] [26]. This technique provides rapid and uniform heating, significantly accelerating reaction rates compared to conventional heating methods [25]. The absence of solvents in microwave-assisted reactions enhances efficiency by increasing the collision frequency between reactants [25].

A notable example involves the solvent-free synthesis of N-formylmorpholine through the reaction of morpholine with formic acid under microwave irradiation [23]. This approach eliminates the need for catalysts and solvents, providing an environmentally friendly route to this important morpholine derivative [23]. The reaction proceeds efficiently at elevated temperatures, affording the product in high yield and purity [23].

Table 4: Comparison of Solvent-Free Synthesis Methods for Morpholine Derivatives

| Method | Energy Source | Typical Reaction Time | Temperature Range (°C) | Advantages | Limitations |

|---|---|---|---|---|---|

| Mechanochemical | Mechanical | 30 min - 2 h | 25-50 | Room temperature operation, simple equipment | Scale-up challenges |

| Microwave | Electromagnetic | 5-30 min | 80-200 | Rapid heating, high efficiency | Temperature control issues |

| Thermal solvent-free | Thermal | 1-8 h | 100-250 | Simple setup, scalability | Higher energy consumption |

| Ultrasound | Acoustic | 30 min - 3 h | 25-60 | Mild conditions, high mass transfer | Limited penetration depth |

Optimization Parameters and Techniques

The optimization of solvent-free synthesis for 2-(2-fluorophenyl)morpholine involves systematic evaluation of various reaction parameters to maximize yield, selectivity, and efficiency [27] [26]. Design of experiments (DoE) methodologies provide structured approaches for identifying optimal reaction conditions with minimal experimental efforts [27].

Key parameters for optimization include reaction temperature, time, reagent stoichiometry, and catalyst loading [27]. For mechanochemical reactions, additional factors such as milling frequency, ball-to-reagent ratio, and milling material significantly influence reaction outcomes [25] [26]. Similarly, for microwave-assisted synthesis, power settings, irradiation time, and temperature profiles require careful optimization [25] [26].

Recent advances in reaction optimization techniques incorporate machine learning algorithms to predict reaction outcomes and identify optimal conditions [27]. These approaches analyze large datasets of reaction parameters and corresponding results to develop predictive models, enabling more efficient optimization processes [27]. For instance, machine learning has been applied to optimize the synthesis of heterocyclic compounds, including morpholine derivatives, under solvent-free conditions [27].

Nuclear Magnetic Resonance Spectroscopy

¹H NMR Analysis

The proton nuclear magnetic resonance spectrum of 2-(2-Fluorophenyl)morpholine exhibits characteristic resonances that reflect the structural features of both the morpholine ring and the fluorinated aromatic system [1]. The morpholine ring protons display the typical pattern expected for a six-membered heterocycle containing both nitrogen and oxygen atoms. The protons adjacent to the oxygen atom (OCH₂) appear as a multiplet in the region of 3.6-3.8 ppm, while the protons adjacent to the nitrogen atom (NCH₂) resonate at 3.2-3.4 ppm [2] [3]. This chemical shift difference arises from the distinct electronic environments created by the oxygen and nitrogen heteroatoms.

The aromatic protons of the 2-fluorophenyl substituent exhibit a complex multiplet pattern in the aromatic region between 7.0-7.5 ppm. The ortho-fluorine substitution creates a distinctive coupling pattern due to the strong electron-withdrawing effect of the fluorine atom and its influence on the aromatic proton chemical shifts [4]. The proton ortho to the fluorine atom typically appears as a doublet with a characteristic coupling constant of approximately 8-10 Hz, while the meta and para protons show more complex coupling patterns due to the extended aromatic system [5].

| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Morpholine OCH₂ | 3.6-3.8 | Broad triplet | 4H |

| Morpholine NCH₂ | 3.2-3.4 | Broad triplet | 4H |

| Aromatic CH | 7.0-7.5 | Complex multiplet | 4H |

¹⁹F NMR Analysis

The fluorine-19 nuclear magnetic resonance spectrum provides crucial structural information regarding the fluorinated aromatic ring [5] [4]. The fluorine nucleus in 2-(2-Fluorophenyl)morpholine exhibits a characteristic resonance at approximately -119 ppm relative to trifluoroacetic acid as the external standard [1]. This chemical shift is consistent with fluorine atoms attached to aromatic systems in the ortho position relative to electron-donating substituents.

The ¹⁹F NMR spectrum typically displays a complex multiplet due to coupling with the adjacent aromatic protons. The fluorine atom couples most strongly with the ortho proton (²JHF ≈ 8-10 Hz) and shows smaller coupling constants with the meta and para protons (³JHF ≈ 2-4 Hz) [4]. The chemical shift and coupling pattern are diagnostic for the ortho-fluorine substitution pattern in the phenyl ring.

¹³C NMR Analysis

The carbon-13 nuclear magnetic resonance spectrum reveals the distinct carbon environments within the molecular framework [2]. The morpholine ring carbons appear in two distinct regions: the carbons adjacent to oxygen (CO₂) resonate at approximately 67 ppm, while the carbons adjacent to nitrogen (CN₂) appear at around 46 ppm. The aromatic carbons of the fluorinated phenyl ring exhibit characteristic chemical shifts between 115-135 ppm, with the carbon bearing the fluorine atom showing a distinctive upfield shift due to the direct carbon-fluorine coupling [6].

Infrared Spectroscopy

FT-IR Spectral Analysis

The Fourier transform infrared spectrum of 2-(2-Fluorophenyl)morpholine displays characteristic absorption bands that confirm the presence of both morpholine and fluorinated aromatic functionalities [7] [8]. The spectrum exhibits several key absorption regions that provide structural information about the compound.

The carbon-fluorine stretching vibration appears as a strong, sharp band in the region of 1100-1200 cm⁻¹, characteristic of aromatic C-F bonds [9]. This absorption is typically one of the most intense features in the spectrum due to the high dipole moment of the C-F bond. The carbon-nitrogen stretching vibrations of the morpholine ring appear in the range of 1200-1300 cm⁻¹, often overlapping with the C-F stretching region [7].

The aromatic C=C stretching vibrations manifest as multiple bands in the 1450-1600 cm⁻¹ region, with the exact positions influenced by the fluorine substitution pattern [8]. The morpholine ring vibrations contribute to the fingerprint region below 1500 cm⁻¹, where C-O stretching and ring deformation modes create a complex pattern of absorptions.

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Aromatic C-F | 1100-1200 | Strong | Stretching |

| Morpholine C-N | 1200-1300 | Medium | Stretching |

| Aromatic C=C | 1450-1600 | Medium | Stretching |

| C-O (morpholine) | 1000-1100 | Medium | Stretching |

Mass Spectrometry

Fragmentation Patterns

The electron ionization mass spectrum of 2-(2-Fluorophenyl)morpholine exhibits characteristic fragmentation patterns that provide structural confirmation [10] [11]. The molecular ion peak appears at m/z 181, corresponding to the molecular weight of the compound. The base peak typically occurs at m/z 95, resulting from the loss of the morpholine fragment (86 Da) from the molecular ion.

The fragmentation pathway involves initial cleavage of the bond between the morpholine ring and the fluorinated phenyl group, generating a fluorophenyl cation (m/z 95) and a morpholine fragment. Additional fragmentation of the morpholine ring produces characteristic ions at m/z 86 (morpholine molecular ion) and smaller fragments at m/z 58 and 30 corresponding to ring cleavage products [12] [11].

The presence of fluorine in the molecule creates isotope patterns that can be used for structural confirmation. The fluorine atom contributes to the molecular ion peak and its fragmentation products, providing additional spectroscopic evidence for the compound's identity.

Thermodynamic Stability and Degradation Pathways

Thermal Stability Assessment

The thermodynamic stability of 2-(2-Fluorophenyl)morpholine can be evaluated through systematic thermal analysis and comparison with related morpholine derivatives [13] [14]. Studies on morpholine compounds indicate that the heterocyclic ring system generally exhibits good thermal stability under standard storage and handling conditions.

Based on thermal degradation studies of morpholine derivatives, 2-(2-Fluorophenyl)morpholine is expected to remain stable at temperatures up to 150°C [13]. The thermal stability is enhanced by the aromatic substitution, which provides additional stabilization through resonance effects. However, significant degradation begins to occur at temperatures above 175°C, consistent with the thermal behavior observed for similar morpholine compounds [14].

Degradation Pathways

Oxidative Degradation

The morpholine ring system is susceptible to oxidative degradation, particularly at the nitrogen atom, leading to the formation of N-oxide derivatives [15]. The oxidation of the morpholine nitrogen creates a reactive intermediate that can undergo further rearrangement reactions. These N-oxide degradation products have been identified in related morpholine compounds and represent a significant pathway for chemical instability [16].

The fluorinated aromatic ring provides some protection against oxidative degradation due to the electron-withdrawing effect of the fluorine atom, which reduces the electron density on the aromatic system and makes it less susceptible to electrophilic attack [17]. However, the morpholine nitrogen remains the primary site of oxidative degradation.

Thermal Degradation Mechanisms

At elevated temperatures, 2-(2-Fluorophenyl)morpholine undergoes thermal degradation through several concurrent pathways [14]. The primary degradation route involves cleavage of the carbon-nitrogen bond connecting the morpholine ring to the aromatic system, resulting in the formation of fluorinated phenyl derivatives and morpholine fragments.

Additional thermal degradation pathways include ring-opening reactions of the morpholine heterocycle, leading to the formation of linear amine-ether compounds. These degradation products have been characterized in thermal studies of morpholine derivatives and represent potential impurities in thermally stressed samples [13].

Solubility Behavior in Organic Media

Solvent Classification and Solubility Profiles

The solubility behavior of 2-(2-Fluorophenyl)morpholine in organic media reflects the dual nature of the molecule, combining the polar morpholine ring with the moderately polar fluorinated aromatic system [18] [19]. The compound exhibits varying solubility characteristics depending on the polarity and hydrogen bonding capacity of the solvent system.

High Solubility Solvents

Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) represent the most effective solvents for dissolving 2-(2-Fluorophenyl)morpholine [19] [20]. These polar aprotic solvents provide excellent solvation for both the morpholine ring and the fluorinated aromatic system. The high dielectric constants of DMSO (46.6) and DMF (36.7) facilitate the dissolution of the compound through dipole-dipole interactions and hydrogen bonding with the morpholine nitrogen [19].

Chloroform also demonstrates high solubility for the compound due to its ability to interact with both the aromatic ring through π-π interactions and the morpholine ring through weak hydrogen bonding [18]. The moderate polarity of chloroform creates an optimal environment for solvating the entire molecular structure.

Moderate Solubility Solvents

Methanol and ethanol exhibit moderate solubility for 2-(2-Fluorophenyl)morpholine [21] [22]. These protic solvents can form hydrogen bonds with the morpholine nitrogen, providing favorable solvation interactions. However, the solubility is limited compared to polar aprotic solvents due to the reduced ability of alcohols to solvate the aromatic ring system effectively.

Acetone represents another moderate solubility solvent, where the compound dissolves through dipole-dipole interactions and weak hydrogen bonding [18]. The polarity of acetone provides sufficient solvation for the morpholine ring while maintaining some compatibility with the aromatic system.

Limited Solubility Solvents

Water exhibits limited solubility for 2-(2-Fluorophenyl)morpholine due to the hydrophobic nature of the fluorinated aromatic ring [23]. While the morpholine ring can interact with water through hydrogen bonding, the overall hydrophobic character of the molecule limits aqueous solubility. The presence of the fluorine atom further reduces water solubility due to the poor hydration characteristics of fluorinated aromatic compounds.

| Solvent Category | Representative Solvents | Solubility Level | Mechanism |

|---|---|---|---|

| High Solubility | DMSO, DMF, Chloroform | Excellent | Dipole-dipole, H-bonding |

| Moderate Solubility | Methanol, Ethanol, Acetone | Good | H-bonding, dipole interactions |

| Limited Solubility | Water, Hexane | Poor | Hydrophobic interactions |

Temperature-Dependent Solubility

The solubility of 2-(2-Fluorophenyl)morpholine in organic solvents generally increases with temperature, following typical thermodynamic behavior for organic compounds [19]. In polar aprotic solvents like DMSO and DMF, the temperature dependence is relatively modest due to the already high solubility at room temperature.

The temperature coefficient of solubility is more pronounced in moderate solubility solvents such as alcohols, where increasing temperature can significantly improve dissolution. This temperature dependence is particularly relevant for crystallization processes and purification procedures [21].

Crystallization Dynamics and Polymorphic Forms

Crystallization Behavior

The crystallization dynamics of 2-(2-Fluorophenyl)morpholine are influenced by both the morpholine ring conformation and the fluorinated aromatic substituent [24]. The compound's ability to form hydrogen bonds through the morpholine nitrogen and engage in π-π stacking interactions through the aromatic ring creates multiple potential packing arrangements in the solid state.

The crystallization process is highly dependent on the choice of solvent, temperature, and concentration conditions [24]. Rapid crystallization from highly polar solvents tends to produce kinetically favored crystal forms, while slow crystallization from moderate polarity solvents may yield thermodynamically stable polymorphs.

Polymorphic Considerations

While specific polymorphic forms of 2-(2-Fluorophenyl)morpholine have not been extensively documented in the literature, the structural features of the compound suggest potential for polymorphism [25] [24]. The morpholine ring can adopt different conformations (chair, boat, or twisted conformations), and the aromatic ring can orient in various positions relative to the heterocycle.

The fluorine substitution pattern creates additional complexity in the crystal packing due to the directional nature of C-F bonds and their influence on intermolecular interactions [26]. Fluorine atoms can participate in weak hydrogen bonding and halogen bonding interactions, which may stabilize different crystal forms under varying conditions.

Predicted Polymorphic Behavior

Based on the structural characteristics and comparison with related compounds, 2-(2-Fluorophenyl)morpholine may exhibit polymorphism related to:

- Conformational polymorphism: Different morpholine ring conformations (chair vs. boat forms)

- Orientational polymorphism: Varying orientations of the fluorinated aromatic ring relative to the morpholine ring

- Packing polymorphism: Different hydrogen bonding patterns and π-π stacking arrangements

The discovery and characterization of polymorphic forms would require systematic crystallization screening from various solvent systems and temperature conditions [27] [24]. Such studies would be essential for pharmaceutical or materials applications where specific crystal forms may exhibit different physical properties such as solubility, dissolution rate, or stability.

Crystal Structure Considerations

The crystal structure of 2-(2-Fluorophenyl)morpholine is expected to be dominated by hydrogen bonding interactions involving the morpholine nitrogen and weak intermolecular forces involving the fluorinated aromatic system [28] [29]. The morpholine ring likely adopts a chair conformation in the solid state, similar to other morpholine derivatives, which minimizes steric interactions and maximizes hydrogen bonding potential.

The fluorine atom's electronegativity and size create unique packing constraints that influence the overall crystal structure. The C-F bond length (1.35 Å) and the van der Waals radius of fluorine (1.47 Å) must be accommodated in the crystal lattice, potentially leading to specific packing arrangements that differ from non-fluorinated analogs [30].

| Structural Feature | Impact on Crystallization | Polymorphic Potential |

|---|---|---|

| Morpholine ring | Hydrogen bonding, conformation | High |

| Fluorine substitution | Directional interactions | Medium |

| Aromatic system | π-π stacking | Medium |

| Overall polarity | Solvent selection | High |